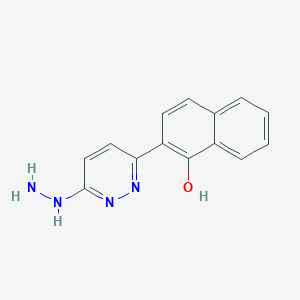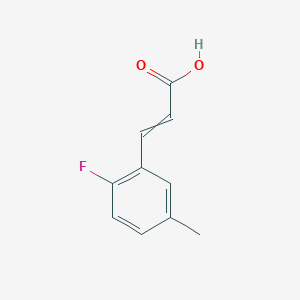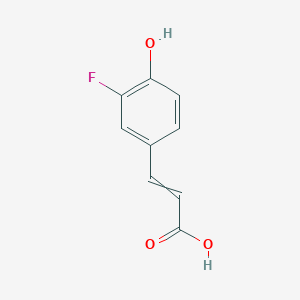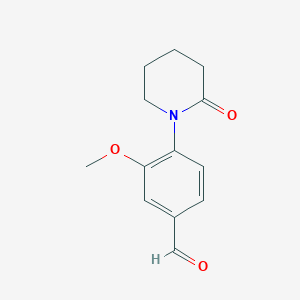![molecular formula C17H12ClN3O2S B12444062 3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12444062.png)
3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-chloro group and a 1,3-thiazol-2-ylcarbamoyl group. The presence of the thiazole ring imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Chlorination: The final step involves the chlorination of the benzamide derivative using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the synthesis of 4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide
- 4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}acetamide
- 4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}propionamide
Uniqueness
4-chloro-N-{3-[(1,3-thiazol-2-yl)carbamoyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro group and the thiazole ring enhances its reactivity and potential as a bioactive molecule, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H12ClN3O2S |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H12ClN3O2S/c18-13-6-4-11(5-7-13)15(22)20-14-3-1-2-12(10-14)16(23)21-17-19-8-9-24-17/h1-10H,(H,20,22)(H,19,21,23) |
InChI Key |
OVOXEONTBJTTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444005.png)

![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)

![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)

![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)



methanone](/img/structure/B12444052.png)
